molecular formula C27H34N2O6 B11147694 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11147694
M. Wt: 482.6 g/mol
InChI Key: VPDGYCUNUPIOLH-BZZOAKBMSA-N
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Description

This compound, with the chemical formula C29H38N2O6 , is a fascinating member of the pyrrolone family. Its complex structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Condensation Reaction: Start with 4-hydroxy-3-methoxybenzaldehyde and diethylamine. React them to form the intermediate 1-(2-diethylaminoethyl)-4-hydroxy-3-methoxybenzaldehyde.

    Cyclization: Cyclize the intermediate using a suitable reagent to form the pyrrolone ring.

    Functional Group Modifications: Introduce the 4-propoxyphenyl and 4-isobutoxy-2-methylbenzoyl groups to specific positions on the pyrrolone ring.

Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic strategies with modifications for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield derivatives with different functional groups.

    Substitution: Substituents on the aromatic rings can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions and the substituents involved. Variants of this compound with altered functional groups can be synthesized.

Scientific Research Applications

Researchers have explored several applications:

    Medicine: Investigating its potential as a drug candidate due to its unique structure and potential biological activity.

    Chemistry: Studying its reactivity and interactions with other molecules.

    Industry: Exploring its use in materials science or as a starting point for designing new compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Detailed studies are ongoing to unravel its precise mechanism.

Comparison with Similar Compounds

While this compound stands out due to its intricate structure, similar pyrrolones include:

    1-[2-(diethylamino)ethyl]-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one:

    1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one:

These compounds share structural features but exhibit distinct properties.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-5-16-35-20-11-8-18(9-12-20)25(31)23-24(19-10-13-21(30)22(17-19)34-4)29(27(33)26(23)32)15-14-28(6-2)7-3/h8-13,17,24,30-31H,5-7,14-16H2,1-4H3/b25-23-

InChI Key

VPDGYCUNUPIOLH-BZZOAKBMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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